1-(4-Ethoxyphenyl)thiourea

Beschreibung

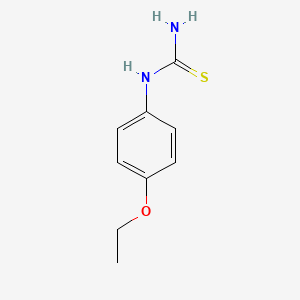

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLYTNIXHPCRCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236752 |

Source

|

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-29-5 |

Source

|

| Record name | N-(4-Ethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 880-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Ethoxyphenyl)thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Ethoxyphenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and utility as versatile intermediates in the synthesis of heterocyclic systems.[1][2] This document outlines a reliable and efficient synthetic protocol, explains the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation. The methodologies are designed for researchers, chemists, and professionals in drug development, offering both practical experimental details and the theoretical basis for each procedure.

Strategic Overview: Synthesis Pathway and Rationale

The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry. Among the various established methods, the reaction of an aromatic amine with a source of thiocyanate in an acidic medium is one of the most direct and cost-effective routes.[3] This pathway avoids the use of hazardous reagents like thiophosgene or the multi-step preparation of isothiocyanates.

Our selected strategy involves the reaction of 4-ethoxyaniline with ammonium thiocyanate, utilizing hydrochloric acid as a catalyst. The acid is crucial as it protonates the thiocyanate anion, generating thiocyanic acid (HSCN) in situ. This species then isomerizes to the highly reactive isothiocyanic acid (HN=C=S), which readily undergoes nucleophilic attack by the primary amine group of 4-ethoxyaniline to form the target thiourea derivative. This method is noted for its operational simplicity, high yield, and the use of readily available starting materials.[3]

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Reagents and Equipment

-

4-Ethoxyaniline (p-phenetidine), C₈H₁₁NO[4]

-

Ammonium thiocyanate, NH₄SCN[5]

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.12 mol), and 50 mL of deionized water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 8 mL). The addition is exothermic and should be done cautiously. The acid acts as a catalyst to facilitate the formation of the isothiocyanate intermediate.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove unreacted ammonium thiocyanate and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator. The expected product is a white or off-white crystalline solid.[6]

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous identification of the synthesized molecule.

Caption: Workflow for the structural elucidation of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS | [6][7] |

| Molecular Weight | 196.27 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | ~173°C | [6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. The presence of N-H, C=S, and C-O-C ether stretches, and the absence of isothiocyanate (~2100 cm⁻¹) peaks, confirm the formation of the desired product.[8]

Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3100 | N-H Stretching | Amine / Amide (Thiourea NH) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H (Ethoxy group) |

| ~1600, ~1510 | C=C Stretching | Aromatic Ring |

| ~1350 - 1200 | C=S Stretching | Thiocarbonyl |

| ~1240 | C-O-C Stretching | Aryl-Alkyl Ether |

Note: The C=S stretch can be weak and may couple with other vibrations.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, for analysis. DMSO-d₆ is often preferred for thioureas as it allows for the clear observation of exchangeable N-H protons.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Broad Singlet | 1H | Ar-NH -C=S |

| ~7.8 | Broad Singlet | 2H | C=S(-NH₂ ) |

| ~7.3 | Doublet | 2H | Aromatic H (ortho to NH) |

| ~6.9 | Doublet | 2H | Aromatic H (ortho to OEt) |

| ~4.0 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (Thiocarbonyl) |

| ~155 | Aromatic C -O |

| ~131 | Aromatic C -N |

| ~125 | Aromatic C H |

| ~115 | Aromatic C H |

| ~64 | -O-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source.

The primary expected peak will be the molecular ion peak corresponding to the compound's mass.

-

Expected [M+H]⁺: m/z ≈ 197.08

-

Expected [M+Na]⁺: m/z ≈ 219.06

Applications and Significance

This compound and its derivatives are valuable scaffolds in drug discovery. The thiourea moiety is a key pharmacophore that can form multiple hydrogen bonds with biological targets such as enzymes and receptors.[12] This class of compounds has been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][13] Furthermore, they serve as crucial intermediates for synthesizing various sulfur- and nitrogen-containing heterocyclic compounds, which are themselves of significant pharmacological interest.[14]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. aoen.lookchem.com [aoen.lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethoxyphenyl)thiourea

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Ethoxyphenyl)thiourea (CAS No: 880-29-5). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, purification, and detailed characterization of the title compound. It combines theoretical principles with practical, field-proven experimental protocols for spectroscopic and physical analysis. The narrative emphasizes the causal logic behind experimental choices and provides a framework for the robust characterization of thiourea derivatives.

Introduction and Significance

This compound belongs to the N-arylthiourea class of organic compounds, which are distinguished by a thiocarbonyl group flanked by two nitrogen atoms. The thiourea moiety is a versatile functional group, acting as a potent hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its sulfur atom.[1] This dual capability facilitates specific interactions with biological macromolecules like proteins and enzymes, making thiourea derivatives a subject of intense research in medicinal chemistry.[2][3] They have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5]

The specific compound, this compound, incorporates a 4-ethoxyphenyl group, which modulates its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. It serves not only as a potential bioactive agent but also as a crucial intermediate in the synthesis of more complex heterocyclic systems and pharmaceutical ingredients.[6][7] A thorough understanding of its physicochemical properties is therefore fundamental for its application in drug design, materials science, and synthetic chemistry.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of a primary amine, 4-ethoxyaniline, with a thiocyanate salt in an acidic medium. This method avoids the use of hazardous reagents like carbon disulfide or highly reactive isothiocyanates directly.[7]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Rationale: This protocol is adapted from established methods for synthesizing aryl thioureas from anilines.[7] Using water as a solvent and hydrochloric acid as a catalyst provides a greener and safer alternative to organic solvents and toxic reagents.[8] Refluxing ensures the reaction proceeds to completion.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.11 mol), and deionized water (e.g., 80 mL).

-

Acidification: Slowly add concentrated hydrochloric acid (e.g., 8 mL) to the stirred suspension. The acid catalyzes the in-situ formation of the isothiocyanate intermediate.

-

Reflux: Heat the mixture to reflux (approximately 100°C) and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath for 1 hour to induce precipitation of the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted starting materials and salts.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Molecular and Physical Properties

The fundamental identifiers and physical constants provide the first layer of characterization.

| Property | Value | Source(s) |

| CAS Number | 880-29-5 | [6][9] |

| Molecular Formula | C₉H₁₂N₂OS | [9][10] |

| Molecular Weight | 196.27 g/mol | [9][10] |

| IUPAC Name | N-(4-ethoxyphenyl)thiourea | [11] |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 170 - 173°C | [6][9] |

| InChIKey | QGLYTNIXHPCRCF-UHFFFAOYSA-N | [9][10] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=S)N | [9][10] |

Solubility Profile

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability, and in synthesis, affecting solvent choice for reactions and purification. The ethoxy group increases lipophilicity compared to unsubstituted phenylthiourea.

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble to insoluble |

| Ethanol | Soluble, especially when heated |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Slightly soluble |

| Hexane | Insoluble |

Protocol: Qualitative Solubility Testing

-

Add ~10 mg of this compound to a test tube.

-

Add 1 mL of the test solvent.

-

Agitate the mixture at room temperature for 1 minute.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

If not soluble, gently heat the mixture to determine if solubility increases with temperature.

Spectroscopic Analysis Workflow

Caption: Logical workflow for the structural characterization of the target compound.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" that confirms the presence of the thiourea core and the ethoxyphenyl substituent.[12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3300 - 3100 | N-H stretching | Confirms the presence of the amine groups in the thiourea moiety. Often appears as two distinct bands for symmetric and asymmetric stretches. |

| 3080 - 3010 | Aromatic C-H stretching | Indicates the presence of the phenyl ring. |

| 2980 - 2850 | Aliphatic C-H stretching | Corresponds to the C-H bonds in the ethyl group (-CH₃, -CH₂). |

| 1600, 1510, 1480 | C=C aromatic ring stretching | Characteristic absorptions for the benzene ring. |

| ~1250 | Ar-O-C asymmetric stretching | Strong band confirming the ethoxy ether linkage. |

| 1170 - 1050 | C=S stretching | A key, though often complex, region for the thiocarbonyl group. Its position is sensitive to substitution and hydrogen bonding.[12] |

Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Grind a mixture of ~1 mg of the sample and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum (e.g., from 4000 to 400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each nucleus. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[14][15]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~9.7-9.5 (s, 1H): N-H proton adjacent to the phenyl ring. The chemical shift is variable and depends on concentration and solvent.

-

δ ~7.8-7.6 (s, 2H): N-H protons of the terminal NH₂ group. These may appear as a single broad singlet.

-

δ ~7.35 (d, J=8.8 Hz, 2H): Aromatic protons (H-2, H-6) ortho to the ethoxy group.

-

δ ~6.90 (d, J=8.8 Hz, 2H): Aromatic protons (H-3, H-5) meta to the ethoxy group.

-

δ ~4.00 (q, J=7.0 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethoxy group.

-

δ ~1.30 (t, J=7.0 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethoxy group.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~181.0: Thiocarbonyl carbon (C =S). This is a highly characteristic downfield signal.

-

δ ~155.0: Aromatic carbon C-4 (attached to the oxygen).

-

δ ~131.5: Aromatic carbon C-1 (attached to the nitrogen).

-

δ ~121.0: Aromatic carbons C-2 and C-6.

-

δ ~114.5: Aromatic carbons C-3 and C-5.

-

δ ~63.0: Methylene carbon (-O-CH₂ -CH₃).

-

δ ~14.5: Methyl carbon (-O-CH₂-CH₃ ).

Protocol: NMR Sample Preparation

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. The fragmentation pattern can also offer structural clues.

-

Expected Molecular Ion (M⁺˙): m/z = 196. This peak should be clearly visible in the spectrum.

-

Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group, cleavage of the thiourea C-N bonds, and formation of ions related to the 4-ethoxyaniline moiety.

Protocol: Acquiring an EI Mass Spectrum

-

Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

-

Acquire the spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic, physical, and spectroscopic techniques. The protocols and data presented in this guide provide a self-validating system for confirming the identity, purity, and key physicochemical properties of this important compound. This foundational knowledge is indispensable for any researcher or scientist aiming to utilize this compound in further studies, whether for developing new therapeutic agents or for its application as a versatile chemical building block.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. globethesis.com [globethesis.com]

- 8. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | 880-29-5 [sigmaaldrich.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. researchgate.net [researchgate.net]

- 15. ajol.info [ajol.info]

An Investigative Framework for Elucidating the Mechanism of Action of 1-(4-Ethoxyphenyl)thiourea

Abstract: 1-(4-Ethoxyphenyl)thiourea is a distinct molecule within the broader class of thiourea derivatives, a scaffold renowned for its diverse and potent biological activities.[1] While extensive research has illuminated the polypharmacology of various thiourea-containing compounds, the specific mechanism of action for this compound remains largely uncharacterized. This technical guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its biological targets and cellular effects. We move beyond a simple recitation of facts to propose a multi-pronged experimental strategy, grounded in the established activities of analogous structures, to systematically uncover its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to dissect the molecule's mechanism of action, from broad-spectrum screening to specific target validation.

Introduction to the Thiourea Scaffold: A Foundation for Mechanistic Inquiry

The thiourea functional group, characterized by a central thiocarbonyl flanked by two amine groups, is a versatile pharmacophore.[1] Its structure, particularly the ability of the thione form to tautomerize to a thiol form, allows for complex interactions with biological macromolecules.[1] Thiourea derivatives are known to engage with targets through hydrogen bonding, coordination with metal ions in metalloenzymes, and hydrophobic interactions, leading to a wide array of biological responses.[1][2]

Established Polypharmacology of Thiourea Derivatives

The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable range of activities. This established polypharmacology provides the logical foundation for our proposed investigation into this compound. Key activities reported in the literature are summarized below.

| Biological Activity | Specific Examples / Targets | Key Findings | References |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Various derivatives show potent inhibition, suggesting a role in neurodegenerative disease research. | [3][4] |

| Receptor Tyrosine Kinases (VEGFR2, VEGFR3, PDGFRβ) | Certain derivatives exhibit anti-angiogenic potential by inhibiting key kinases in cancer signaling. | [5] | |

| Fatty Acid Desaturase (DesA3) | The antitubercular drug Isoxyl (a thiourea) specifically inhibits oleic acid synthesis in M. tuberculosis. | [6] | |

| Tyrosinase, α-Amylase, α-Glucosidase | Broad inhibitory profiles suggest applications in metabolic disorders and pigmentation control. | [5][7][8] | |

| Antimicrobial | S. aureus (including MRSA), E. coli, P. aeruginosa | Activity is often selective for Gram-positive bacteria; mechanisms include cell wall disruption and enzyme inhibition (e.g., DNA gyrase). | [3][9][10] |

| Antiviral | Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), HIV | Mechanisms include inhibition of viral capsid protein polymerization and induction of host plant defense enzymes. | [11][12][13][14] |

| Anticancer | Various Cancer Cell Lines (Colon, Breast, Lung) | Cytotoxicity is a common feature, often linked to the induction of apoptosis and inhibition of cancer-specific signaling pathways. | [5][15] |

| Antioxidant | DPPH and ABTS Radical Scavenging | The thiourea moiety can neutralize free radicals, indicating potential for mitigating oxidative stress. | [1][3][5] |

Profile of this compound

The subject of this guide, this compound, is an organic organosulfur compound.[16][17] Its structure consists of a central thiourea core linked to an ethoxyphenyl group. The presence of the electron-donating ethoxy group and the aromatic ring, combined with the hydrogen-bonding capabilities of the thiourea nitrogens, suggests a high potential for specific interactions with biological targets.[18]

A Hypothesis-Driven Approach to Mechanistic Discovery

Given the diverse activities of the parent scaffold, a systematic, parallel investigation is required. We propose three primary mechanistic hypotheses, each with a dedicated experimental workflow designed for validation.

Hypothesis 1: this compound Functions as an Enzyme Inhibitor

Causality: The high frequency of enzyme inhibition reported for thiourea derivatives, particularly against cholinesterases and kinases, makes this the most probable mechanism of action.[4][5][18] The structure's hydrogen bond donors/acceptors are well-suited for interaction with active site residues.

This workflow is designed to first identify potential enzyme targets from a broad panel and then validate the "hit" with detailed kinetic analysis.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and Anti-PVY activity of planar chiral thiourea derivatives incorporated with [2.2]Paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. youtube.com [youtube.com]

- 17. GSRS [gsrs.ncats.nih.gov]

- 18. Buy 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea [smolecule.com]

An In-Depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of 1-(4-Ethoxyphenyl)thiourea

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Ethoxyphenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, detailed crystal structure, and spectroscopic characterization of this thiourea derivative. By integrating experimental protocols with theoretical insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the described protocols. All key claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives, characterized by the N-(C=S)-N functional group, are a versatile class of organic compounds with a broad spectrum of applications. Their unique structural and electronic properties, stemming from the polarizable thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons, make them valuable scaffolds in various scientific domains. In medicinal chemistry, thiourea moieties are present in a range of compounds exhibiting anticancer, antiviral, antibacterial, and antifungal activities.[1][2] Their ability to form stable complexes with metal ions also makes them useful in analytical chemistry and as precursors in organic synthesis.[3]

This compound (C₉H₁₂N₂OS, Molar Mass: 196.27 g/mol , CAS No: 880-29-5) is a member of this important class of compounds.[4] Understanding its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties. This guide provides a detailed exploration of its synthesis, crystal packing, and spectroscopic signature.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a straightforward and efficient reaction between 4-ethoxyaniline and a source of thiocyanate. The following protocol outlines a reliable method for its preparation and subsequent crystallization.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

4-ethoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Ethanol

-

Acetone

-

Distilled water

Procedure:

-

Isothiocyanate Formation (In Situ):

-

In a round-bottom flask, dissolve 4-ethoxyaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of ammonium thiocyanate (1.1 eq.) dropwise while maintaining the low temperature and stirring vigorously.

-

The reaction mixture is stirred for an additional 2-3 hours at room temperature, during which the product precipitates out of the solution.

-

-

Isolation and Purification:

-

The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water to remove any unreacted salts.

-

The crude product is then recrystallized from an ethanol-water mixture to yield pure this compound as a crystalline solid.

-

-

Single Crystal Growth:

-

Dissolve the purified product in a minimal amount of a suitable solvent, such as acetone or ethanol, at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

The solvent is then allowed to evaporate slowly over several days in a dust-free environment.

-

Colorless, needle-like single crystals suitable for X-ray diffraction analysis will form.

-

Causality Behind Experimental Choices: The in-situ formation of the isothiocyanate intermediate from the amine and thiocyanate under acidic conditions is a classic and efficient method for the synthesis of thioureas. The slow evaporation technique for crystal growth is chosen to allow for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Synthesis Workflow Diagram

References

Spectroscopic Profile of 1-(4-Ethoxyphenyl)thiourea: A Technical Guide for Researchers

Introduction

1-(4-Ethoxyphenyl)thiourea, a derivative of thiourea bearing an ethoxyphenyl substituent, represents a class of compounds with significant interest in medicinal chemistry and materials science. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and other applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of such compounds.

Molecular Structure and Key Features

This compound possesses a multifunctional structure comprising a para-substituted aromatic ring, an ethoxy group, and a thiourea moiety. These features give rise to characteristic signals in various spectroscopic analyses. Understanding the contribution of each component is key to a thorough interpretation of the spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol: A Validated Approach

A standard protocol for acquiring the ¹H NMR spectrum of a thiourea derivative would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for thiourea derivatives due to its ability to solubilize the compound and the fact that the N-H protons are often observable as broad singlets.[2]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | Upfield aliphatic protons, split by the adjacent -CH₂- group. |

| -CH₂- (Ethyl) | ~4.0 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom, split by the -CH₃ group. |

| Ar-H (ortho to -OCH₂CH₃) | ~6.9 | Doublet (d) | 2H | Aromatic protons shielded by the electron-donating ethoxy group. |

| Ar-H (ortho to -NHCSNH₂) | ~7.3 | Doublet (d) | 2H | Aromatic protons deshielded by the thiourea moiety. |

| -NH- (Aromatic) | ~9.5 | Broad Singlet (br s) | 1H | Deshielded proton attached to nitrogen and the aromatic ring. |

| -NH₂ (Thiourea) | ~7.5 | Broad Singlet (br s) | 2H | Protons of the terminal amino group of the thiourea. |

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectrum and Interpretation

The expected chemical shifts for the carbon atoms in this compound are summarized below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -CH₃ (Ethyl) | ~15 | Upfield aliphatic carbon. |

| -CH₂- (Ethyl) | ~63 | Aliphatic carbon attached to the electronegative oxygen. |

| Ar-C (ortho to -OCH₂CH₃) | ~115 | Aromatic carbon shielded by the ethoxy group. |

| Ar-C (ortho to -NHCSNH₂) | ~125 | Aromatic carbon deshielded by the thiourea group. |

| Ar-C (ipso to -OCH₂CH₃) | ~155 | Aromatic carbon directly attached to the oxygen atom. |

| Ar-C (ipso to -NHCSNH₂) | ~130 | Aromatic carbon attached to the nitrogen of the thiourea group. |

| C=S (Thiourea) | ~180 | The thiocarbonyl carbon, which is significantly deshielded. |

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: A Robust Method

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretching | Thiourea (-NH and -NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Aliphatic C-H (ethyl group) |

| 1600-1580, 1500-1400 | C=C stretching | Aromatic ring |

| ~1550 | N-H bending | Thiourea (-NH₂) |

| ~1240 | C-O stretching | Aryl-alkyl ether |

| ~1100 | C-N stretching | Aromatic amine |

| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |

| ~750 | C=S stretching | Thiourea |

Part 3: Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A Standard Workflow

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to extensive fragmentation, while ESI often produces the protonated molecular ion [M+H]⁺ with less fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound is 196.27 g/mol .[1]

-

Molecular Ion (M⁺): In an EI spectrum, a molecular ion peak at m/z = 196 would be expected.

-

Protonated Molecular Ion ([M+H]⁺): In an ESI spectrum, a prominent peak at m/z = 197 would be observed.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of this compound under EI conditions is likely to proceed through several pathways:

Fragmentation Workflow

Key fragment ions that could be observed include:

-

Loss of the thiourea group: Cleavage of the Ar-NH bond could lead to a fragment corresponding to the ethoxyphenyl cation.

-

Cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄) is a common fragmentation pathway for ethoxy-substituted aromatic compounds.

-

Fragmentation of the thiourea moiety: Cleavage within the thiourea group can lead to characteristic ions.

Summary of Spectroscopic Data

| Technique | Key Predicted Observations |

| ¹H NMR | Signals for ethyl protons, aromatic protons in a para-substitution pattern, and N-H protons of the thiourea group. |

| ¹³C NMR | Resonances for aliphatic carbons of the ethyl group, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl carbon (C=S). |

| IR Spectroscopy | Characteristic absorption bands for N-H, aromatic and aliphatic C-H, C=C (aromatic), C-O (ether), and C=S bonds. |

| Mass Spectrometry | Molecular ion peak at m/z 196 (EI) or 197 (ESI, [M+H]⁺), with fragmentation patterns corresponding to the loss of the ethoxy and thiourea moieties. |

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by data from analogous compounds. This guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of this and related thiourea derivatives, enabling them to confidently interpret their experimental findings and verify the structure and purity of their compounds. The provided protocols offer a starting point for robust and reliable data acquisition.

References

quantum chemical studies of 1-(4-Ethoxyphenyl)thiourea

An In-Depth Technical Guide to the Quantum Chemical Studies of 1-(4-Ethoxyphenyl)thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemical computations. Thiourea derivatives are a class of organic compounds recognized for their diverse biological activities and applications as pharmaceutical intermediates.[1][2] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of new therapeutic agents. This document delineates the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will navigate through geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectral predictions, and the exploration of the molecule's reactivity via Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The insights derived serve as a foundational framework for researchers, scientists, and drug development professionals engaged in the study of thiourea derivatives.

Introduction: The Rationale for Computational Scrutiny

This compound (Molecular Formula: C₉H₁₂N₂OS) is a derivative of thiourea featuring an ethoxyphenyl substituent.[3] The core thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore known to impart a wide spectrum of biological effects, including antibacterial, antifungal, and enzyme inhibition properties.[4][5][6] The specific substituents on the thiourea backbone significantly modulate these activities.

Quantum chemical studies offer a powerful, non-experimental route to probe the intrinsic properties of a molecule at the atomic level. By solving the Schrödinger equation (approximated in methods like DFT), we can predict a molecule's stable conformation, vibrational modes corresponding to spectroscopic signals, and the distribution of electrons, which dictates its chemical behavior. This in silico approach is indispensable in modern chemistry and drug discovery, as it allows for the high-throughput screening of compounds and provides mechanistic insights that are often difficult to obtain through experimental means alone. This guide explains the causality behind the computational choices and protocols used to build a complete physicochemical profile of this compound.

The Computational Framework: Methodology and Validation

The reliability of any quantum chemical study hinges on the selection of an appropriate theoretical model. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

Core Theoretical Choice: DFT/B3LYP

Our primary tool is DFT, specifically utilizing the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely regarded in the field for its robustness in predicting the geometries and vibrational frequencies of a vast range of organic molecules.[4][7][8][9] To accurately describe the electron distribution, including lone pairs and potential weak interactions, we employ the 6-311++G(d,p) basis set . The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and systems with delocalized electrons, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is essential for accurately modeling chemical bonds.[10][11]

Experimental Protocol: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, its minimum energy conformation.

Step-by-Step Protocol:

-

Initial Structure Input: A plausible 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

Optimization Keyword: The calculation is submitted to a quantum chemistry package like Gaussian using keywords specifying the method (B3LYP/6-311++G(d,p)) and the task (Opt).

-

Convergence Criteria: The software iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until the forces on each atom and the change in energy between steps fall below predefined thresholds.

-

Frequency Analysis: Following optimization, a frequency calculation (Freq) is mandatory. This serves a dual purpose:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the theoretical vibrational frequencies required for interpreting IR and Raman spectra.

-

Caption: Workflow for obtaining a validated minimum energy structure.

Molecular Geometry and Structural Parameters

The optimized geometry provides the foundation for all subsequent property calculations. The structure of this compound consists of a central thiourea core connecting a p-ethoxyphenyl group.

Caption: 2D structure of this compound.

Key geometric parameters, such as bond lengths and angles, are calculated with high precision. These theoretical values can be benchmarked against experimental X-ray diffraction data of similar compounds to validate the computational model.[4]

Table 1: Selected Calculated Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=S | 1.681 |

| C-N (Thiourea) | 1.375 | |

| C-N (Phenyl) | 1.402 | |

| C-O (Ethoxy) | 1.365 | |

| Bond Angle | N-C-N | 117.5 |

| N-C=S | 121.2 |

| | C-N-C (Phenyl) | 125.8 |

The C-N bond lengths within the thiourea moiety are shorter than a typical C-N single bond, suggesting significant π-electron delocalization across the N-C=S system, a feature critical to its chemical nature.[8][12]

Spectroscopic Profile: Bridging Theory and Experiment

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a definitive technique for functional group identification.[13] Our calculations provide the harmonic vibrational frequencies, which correspond to the peaks observed in FT-IR and FT-Raman spectra.[8]

Key Vibrational Assignments:

-

N-H Stretching: Typically observed in the 3300-3100 cm⁻¹ region. These bands are crucial for identifying the amino groups of the thiourea core.

-

C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3100-2900 cm⁻¹.

-

C=S Stretching: The thio-carbonyl group vibration is a key marker, usually found in the 700-850 cm⁻¹ range, often coupled with C-N modes.

-

C-N Stretching: These vibrations, appearing around 1400-1500 cm⁻¹, are indicative of the delocalized bonding within the thiourea framework.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Expected Experimental Region |

|---|---|---|

| N-H Stretch | 3255 | 3300-3100 |

| Aromatic C-H Stretch | 3080 | 3100-3000 |

| Aliphatic C-H Stretch | 2985 | 3000-2850 |

| C-N Stretch | 1495 | 1550-1450 |

| C=S Stretch | 810 | 850-700 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (~0.961 for B3LYP) for better comparison.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10][14]

Protocol for NMR Calculation:

-

Use the previously optimized geometry.

-

Perform a single-point energy calculation using the GIAO method (e.g., NMR=GIAO keyword).

-

The output provides absolute shielding values for each nucleus.

-

Chemical shifts (δ) are calculated relative to a standard reference compound, typically Tetramethylsilane (TMS), which is calculated at the same level of theory.

The calculated ¹H and ¹³C chemical shifts allow for the unambiguous assignment of every signal in the experimental spectra, confirming the molecular structure.[2][15]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[10][16]

The most significant electronic transitions in this compound are typically the π → π* and n → π* transitions.[7]

-

π → π transitions:* Occur within the delocalized π-systems of the phenyl ring and the thiourea group. These are high-intensity absorptions.

-

n → π transitions:* Involve the promotion of an electron from a non-bonding orbital (e.g., lone pairs on sulfur or oxygen) to an anti-bonding π* orbital. These are typically lower in energy and intensity.

The primary absorption band is attributed to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Probing Reactivity: Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron (nucleophilicity).

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron (electrophilicity).

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity.[11][17] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[18] For this compound, the HOMO is primarily localized on the electron-rich thiourea moiety and the phenyl ring, while the LUMO is distributed over the thiourea core, indicating this is the primary site for both nucleophilic and electrophilic interactions.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[19]

MEP Color Convention:

-

Red: Regions of most negative potential (high electron density), indicating sites for electrophilic attack. These are typically found around electronegative atoms like sulfur and oxygen.

-

Blue: Regions of most positive potential (electron deficiency), indicating sites for nucleophilic attack. These are found around hydrogen atoms, especially the N-H protons.

-

Green: Regions of neutral potential.

For this compound, the MEP map reveals that the most negative potential is concentrated around the sulfur atom of the C=S group, making it a prime target for electrophiles. The N-H protons exhibit the most positive potential, identifying them as the primary sites for hydrogen bonding and interaction with nucleophiles.[7][20]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, providing a chemist-friendly picture of bonding and electron delocalization.[21][22] A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of intramolecular charge transfer.

For this molecule, significant E(2) values are found for interactions like:

-

Lone pairs on sulfur (LP(S)) donating into the antibonding π*(C-N) orbitals.

-

Lone pairs on nitrogen (LP(N)) donating into the antibonding π*(C=S) orbital.

These interactions confirm the substantial electron delocalization within the thiourea core, which contributes to its structural stability and unique chemical properties.[16]

Potential Applications in Drug Development

Molecular Docking

The ultimate goal of characterizing a potential drug molecule is to understand how it interacts with a biological target, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[5]

The computational data gathered in this guide—specifically the optimized geometry, charge distribution from the MEP, and hydrogen bonding capabilities identified through NBO and MEP analysis—are essential inputs for accurate molecular docking simulations. Thiourea derivatives have been docked against various targets, including bacterial enzymes and proteins involved in cancer pathways.[4][6]

Caption: A generalized workflow for molecular docking studies.

Conclusion

This guide has systematically detailed the application of quantum chemical methods to build a comprehensive profile of this compound. Through DFT calculations, we have established its stable molecular geometry, predicted its spectroscopic signatures (IR, Raman, NMR, UV-Vis), and mapped its electronic landscape to understand its reactivity. The analyses of HOMO-LUMO orbitals, MEP surfaces, and NBO interactions collectively indicate that the thiourea moiety is the primary center of chemical activity, with the sulfur atom being a key site for electrophilic attack and the N-H protons acting as crucial hydrogen bond donors. These computational insights are invaluable, providing a robust theoretical foundation that complements experimental studies and accelerates the rational design of novel thiourea derivatives for pharmaceutical applications.

References

- 1. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ajol.info [ajol.info]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. espublisher.com [espublisher.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 22. q-chem.com [q-chem.com]

toxicological profile of 1-(4-Ethoxyphenyl)thiourea

An In-Depth Technical Guide to the Toxicological Profile of 1-(4-Ethoxyphenyl)thiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of thiourea, a class of compounds with a broad spectrum of biological activities and industrial applications.[1] Understanding the toxicological profile of this specific derivative is crucial for its safe handling and potential development in various fields, including pharmaceuticals. This guide provides a comprehensive analysis of the known and anticipated toxicological properties of this compound, drawing from studies on the parent compound, thiourea, and related derivatives. The document covers physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints, supported by experimental protocols and data visualizations.

Introduction and Physicochemical Properties

This compound belongs to the family of N-substituted thioureas. The introduction of an ethoxyphenyl group to the thiourea core can significantly influence its biological activity and toxicological profile. The parent compound, thiourea, is a crystalline solid soluble in water and alcohol.[2]

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 880-29-5 | [3] |

| Molecular Formula | C9H12N2OS | [3][4] |

| Molecular Weight | 196.27 g/mol | [4] |

| Melting Point | 173°C | [3] |

| Appearance | Crystalline solid | [3] |

These properties are essential for designing toxicological studies, as they affect the compound's absorption, distribution, metabolism, and excretion (ADME).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Thiourea and its derivatives can be absorbed through inhalation and dermal contact.[2] Oral absorption is also a significant route of exposure.

Distribution: Following absorption, thiourea compounds are distributed throughout the body.

Metabolism: The metabolism of thiourea derivatives is a critical factor in their toxicity. The primary metabolic pathway is S-oxygenation, catalyzed by flavin-containing monooxygenases (FMOs) in the liver.[5] This process can lead to the formation of reactive metabolites. The oxidation of the thiourea moiety is considered the initial step in the bioactivation of these compounds.[5]

Excretion: Metabolites of thiourea are primarily excreted in the urine.

Mechanism of Toxicity

The toxicity of thiourea derivatives is often linked to their metabolic activation and subsequent interactions with cellular macromolecules.

Key Mechanisms:

-

Depletion of Glutathione (GSH): Many thiourea compounds have been shown to deplete intracellular GSH levels.[5] GSH is a critical antioxidant, and its depletion can lead to oxidative stress and cell death.

-

Formation of Reactive Metabolites: The S-oxygenation of thiourea can produce reactive intermediates like formamidine sulfenic acid, which can covalently bind to cellular proteins and DNA, leading to cellular damage and genotoxicity.[5][6]

-

Oxidative Stress: The depletion of GSH and the generation of reactive oxygen species (ROS) can induce a state of oxidative stress, contributing to cytotoxicity.

Caption: Proposed metabolic activation and toxicity pathway of this compound.

Toxicological Endpoints

Acute Toxicity

Specific LD50 values for this compound are not well-documented in publicly available literature. However, studies on other thiourea derivatives suggest a range of acute toxicity. For instance, some novel thiourea derivatives have been reported to have LD50 values greater than 5000 mg/kg in rats, indicating low acute toxicity.[7] In contrast, other derivatives have shown moderate toxicity.[7]

Cytotoxicity

The cytotoxicity of thiourea derivatives has been evaluated in various cell lines. Studies have shown that the cytotoxic effects are structure-dependent.[5] For example, in freshly isolated rat hepatocytes, some N-substituted thioureas caused significant lactate dehydrogenase (LDH) leakage and GSH depletion, while others were non-toxic at similar concentrations.[5] Several thiourea derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia cell lines, with IC50 values in the low micromolar range.[8]

Table of Cytotoxicity Data for Various Thiourea Derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

| Dihalogenophenyl derivatives | SW620 (metastatic colon cancer) | 1.5 - 7.6 | [8] |

| 4-(Trifluoromethyl)phenylthiourea | PC3 (prostate cancer) | 6.9 | [8] |

| Halogenated thiourea (ATX 11) | HK-1 (nasopharyngeal carcinoma) | 4.7 | [9] |

Genotoxicity and Mutagenicity

The parent compound, thiourea, is considered a genotoxic agent.[6] Its genotoxicity is believed to arise from its S-oxygenation products, such as formamidine sulfinate, which can induce DNA damage, gene mutations, and micronuclei formation in mammalian cells.[6] Ethylene thiourea, a metabolite of certain fungicides, has also been shown to induce gene mutations and structural chromosomal aberrations.[10] Given these findings, this compound should be handled as a potential genotoxic agent until specific data proves otherwise.

Carcinogenicity

Thiourea is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2][11] Administration of thiourea in drinking water to rats has been shown to cause thyroid gland tumors.[2][11] Dietary administration has been linked to liver tumors in rats.[2][11] There are no epidemiological studies that have evaluated the relationship between human cancer and exposure specifically to thiourea.[11]

Reproductive and Developmental Toxicity

There is limited information specifically on the reproductive and developmental toxicity of this compound. However, ethylene thiourea is a potent teratogen in rats, causing birth defects when administered orally or dermally.[12] Some thiourea derivatives are suspected of damaging fertility or the unborn child.[13] Due to the potential for endocrine disruption by some chemical classes, and the known effects of related compounds, a thorough evaluation of reproductive and developmental toxicity would be a critical part of a comprehensive safety assessment.[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound on cultured cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, HeLa, or a relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 500 µM) dissolved in a suitable solvent like DMSO.[7] Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is a widely used method for assessing the mutagenic potential of a chemical.

Methodology:

-

Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

The is not yet fully characterized through direct studies. However, based on the extensive literature on thiourea and its derivatives, a precautionary approach is warranted. The primary toxicological concerns include potential cytotoxicity, genotoxicity, and carcinogenicity, likely mediated through metabolic activation to reactive intermediates and subsequent depletion of cellular antioxidants like glutathione. Further research, including acute toxicity studies, comprehensive genotoxicity assays, and in vivo studies, is necessary to establish a definitive toxicological profile for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. redox.com [redox.com]

- 14. Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Secure Verification [farfar.pharmacy.bg.ac.rs]

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Applications of 1-(4-Ethoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiourea scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, promising derivative: 1-(4-Ethoxyphenyl)thiourea. The introduction of the ethoxyphenyl group modifies the electronic and lipophilic properties of the thiourea core, potentially enhancing its interaction with biological targets and offering a unique pharmacological profile. This document serves as a comprehensive technical resource, consolidating the current understanding of its synthesis, spectroscopic characterization, and multifaceted biological applications, with a particular emphasis on its potential in anticancer and antimicrobial research.

Molecular Profile and Physicochemical Properties

This compound is an organic compound with the chemical formula C9H12N2OS.[3] Its structure is characterized by a central thiourea moiety linked to a 4-ethoxyphenyl group.

| Property | Value |

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOc1ccc(cc1)NC(=S)N |

| InChI Key | QGLYTNIXHPCRCF-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a standard and reliable method can be inferred from the general synthesis of N-arylthioureas. The most common and straightforward approach involves the reaction of an amine with an isothiocyanate.[4]

General Synthesis Protocol

The synthesis of this compound can be achieved by reacting 4-ethoxyaniline with an appropriate thiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst.

Step-by-step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyaniline in a suitable solvent like ethanol or a mixture of water and a co-solvent.

-

Addition of Thiocyanate: To the stirred solution, add a stoichiometric equivalent of ammonium thiocyanate.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is crucial and is typically achieved using a combination of spectroscopic techniques.

-